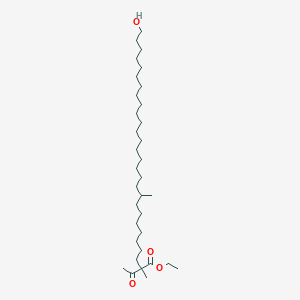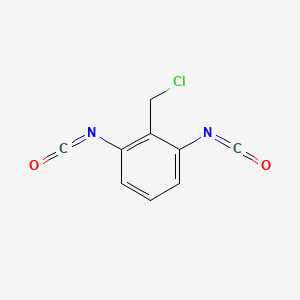![molecular formula C17H14Cl2N2 B14601770 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61022-34-2](/img/structure/B14601770.png)
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of two chlorophenyl groups attached to an ethyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl chloride, which is then reacted with imidazole under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-benzimidazole
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-pyrazole
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-triazole
Uniqueness
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61022-34-2 |
|---|---|
Formule moléculaire |
C17H14Cl2N2 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-14-7-5-13(6-8-14)16(11-21-10-9-20-12-21)15-3-1-2-4-17(15)19/h1-10,12,16H,11H2 |
Clé InChI |
WOFFNNPTUNNHKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)




![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

